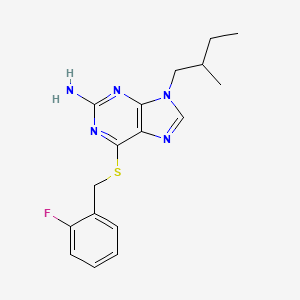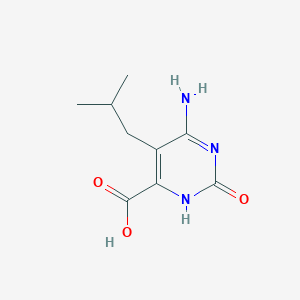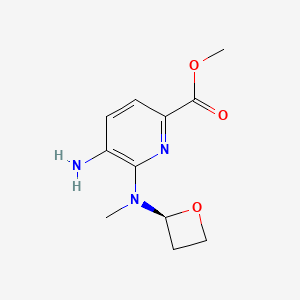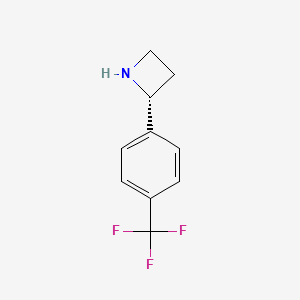
(R)-2-(4-(Trifluoromethyl)phenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-(Trifluoromethyl)phenyl)azetidine is a chiral azetidine derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-(Trifluoromethyl)phenyl)azetidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Chiral Resolution: The racemic mixture of the azetidine derivative is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(4-(Trifluoromethyl)phenyl)azetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: ®-2-(4-(Trifluoromethyl)phenyl)azetidine can undergo oxidation reactions to form corresponding azetidinones.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azetidinones
Reduction: Saturated azetidine derivatives
Substitution: Substituted azetidine derivatives
科学研究应用
®-2-(4-(Trifluoromethyl)phenyl)azetidine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ®-2-(4-(Trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target proteins, leading to modulation of their activity.
相似化合物的比较
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine: The enantiomer of the compound with similar properties but different biological activity.
2-(4-(Trifluoromethyl)phenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of an azetidine ring.
2-(4-(Trifluoromethyl)phenyl)aziridine: Another similar compound with an aziridine ring.
Uniqueness: ®-2-(4-(Trifluoromethyl)phenyl)azetidine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs.
属性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC 名称 |
(2R)-2-[4-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m1/s1 |
InChI 键 |
DYTVOYUSMCQGDZ-SECBINFHSA-N |
手性 SMILES |
C1CN[C@H]1C2=CC=C(C=C2)C(F)(F)F |
规范 SMILES |
C1CNC1C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

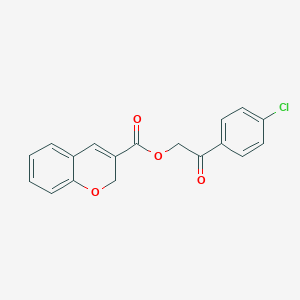
![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
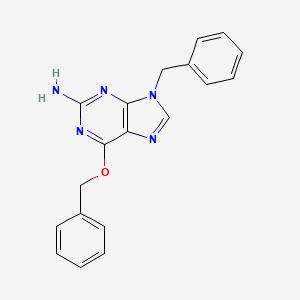

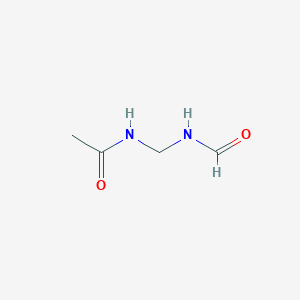
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)


